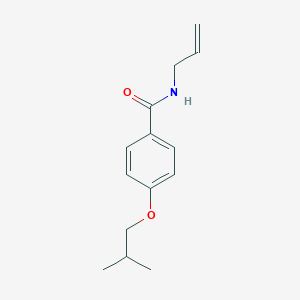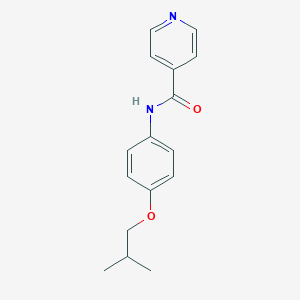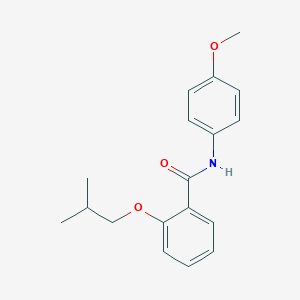![molecular formula C13H15NOS B496154 甲基({[4-(噻吩-2-基甲氧基)苯基]甲基})胺 CAS No. 869947-87-5](/img/structure/B496154.png)
甲基({[4-(噻吩-2-基甲氧基)苯基]甲基})胺
描述
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is a versatile small molecule scaffold with the molecular formula C13H15NOS and a molecular weight of 233.33 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound is used primarily in research and development due to its unique chemical structure and properties .
科学研究应用
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用机制
Target of Action
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is a complex compound that may interact with various targets in the body. Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives, which are part of this compound, have been known to interact with various biological targets . For instance, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Biochemical Pathways
Given the diverse biological activities of thiophene derivatives , it is plausible that this compound could interact with multiple biochemical pathways.
Result of Action
Based on the known effects of thiophene derivatives , it can be inferred that this compound might have potential therapeutic effects.
生化分析
Biochemical Properties
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily mediated through its thiophene and phenyl groups, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the nature of the binding .
Cellular Effects
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
While specific industrial production methods for Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
化学反应分析
Types of Reactions
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
相似化合物的比较
Similar Compounds
Uniqueness
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-14-9-11-4-6-12(7-5-11)15-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBYPRWSBDQWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242301 | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-87-5 | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(isopentyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B496073.png)
![N-[2-(propylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496074.png)
![N-[2-(tert-butylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496075.png)


![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N-ethylbenzamide](/img/structure/B496082.png)
![2,2-dimethyl-N-[4-(3-methylbutoxy)phenyl]propanamide](/img/structure/B496083.png)


![N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide](/img/structure/B496089.png)

![2-[(2-Propoxybenzoyl)amino]benzamide](/img/structure/B496093.png)

